molecular formula C7H11ClN2O B043268 Colestilan CAS No. 95522-45-5

Colestilan

Cat. No. B043268
CAS RN: 95522-45-5
M. Wt: 174.63 g/mol
InChI Key: DEMLYXMVPJAVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colestilan is a novel synthetic compound that has recently been developed to take part in biochemical and physiological experiments. It is a peptide-based compound that has been shown to exhibit promising results in a variety of experiments.

Scientific Research Applications

  • Obesity, Insulin Resistance, and Type 2 Diabetes Treatment : Colestimide, a form of Colestilan, ameliorates obesity, insulin resistance, and type 2 diabetes by binding bile acids and reducing their enterohepatic circulation (Kobayashi et al., 2007).

  • Weight Management and Insulin Sensitivity : this compound decreases weight gain and improves peripheral insulin sensitivity in high-fat-fed mice. This effect is attributed to enhanced NEFA incorporation in biliary lipids and increased fecal lipid excretion (Sugimoto-Kawabata et al., 2013).

  • Hyperphosphatemia Treatment in Renal Disease : this compound is effective in lowering serum phosphorus levels in patients with renal disease, offering additional actions that may benefit beyond merely lowering phosphate levels (Locatelli et al., 2014).

  • Cholesterol Levels and Metabolic Syndrome : The resin decreases serum cholesterol levels and increases hepatic low-density lipoprotein receptors in patients with metabolic syndrome (Suzuki et al., 2013).

  • Long-Term Glycemic Control : Colestimide significantly decreases HbA1c over a long-term period in type 2 diabetes patients with elevated LDL levels (Takebayashi et al., 2010).

  • Treatment of Cholestatic Disorders : It improves icterus and pruritus in drug-induced hepatitis and enhances the intestinal absorption of ursodeoxycholic acid (Matsuzaki, 2002).

  • Appetite Control and Anti-Obesity Effects : this compound may be useful for appetite control and exerts anti-obesity effects when used in conjunction with a weight-management program (Koike et al., 2005).

  • Hyperphosphatemia and Dyslipidemia in Kidney Disease : this compound is effective for hyperphosphatemia treatment and provides beneficial effects on other metabolic parameters associated with cardiovascular risk, notably LDL-C (Locatelli et al., 2013).

  • Non-Calcium Phosphate Binder : Approved in Europe to treat hyperphosphatemia in chronic kidney disease stage 5 patients on dialysis (Locatelli et al., 2015).

  • Safety and Tolerability in CKD Patients : Long-term flexible dosing with this compound reduces serum phosphorus and demonstrates an acceptable safety and tolerability profile in patients with CKD Stage 5D and hyperphosphatemia (Locatelli et al., 2015).

  • Comparison with Simvastatin : this compound was non-inferior to simvastatin for lowering serum LDL-C levels and was generally well tolerated in dialysis patients (Wanner et al., 2014).

Mechanism of Action

Target of Action

Colestilan, also known as BindRen, is a medication that primarily targets phosphate and bile acid anions . These targets play a crucial role in the regulation of phosphate levels in the blood and the metabolism of cholesterol .

Mode of Action

This compound is a cross-linked copolymer of 2-methylimidazole and epichlorohydrin . It functions as an anion exchanger resin with a high affinity for phosphate, bile acid anions, and urate . This compound binds these anions in the gut and removes them from the enterohepatic circulation . This interaction leads to changes in the concentration of these anions in the body, affecting various physiological processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the binding of dietary phosphate in the gastrointestinal (GI) tract . As a non-absorbed, polymer-based binder, this compound forms complexes with phosphate ions present in the food consumed . Additionally, this compound can alter the effects of various nuclear receptors, leading to improved glycaemic control, in addition to its lipid-lowering effects .

Pharmacokinetics

It is completely excreted in the feces . This property of this compound significantly impacts its bioavailability and influences its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of phosphate and low-density lipoprotein cholesterol (LDL-C) levels in the blood . By binding to phosphate and bile acid anions in the gut, this compound helps to lower the concentration of these substances in the blood, thereby treating conditions like hyperphosphataemia and hypercholesterolaemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the gut can interact with this compound, potentially inhibiting the resorption of these drugs, as well as fat-soluble vitamins (A, D, E, K) and folate . This can lead to lower blood levels of these substances, which can be clinically problematic with immunosuppressant and antiepileptic drugs . Therefore, the timing and context of this compound administration need to be carefully considered to optimize its efficacy and stability .

Safety and Hazards

Colestilan is contraindicated in patients with bowel obstruction . Adverse effects include gastrointestinal problems such as constipation, as well as vitamin and calcium deficiency. Vitamin K deficiency sometimes causes gastrointestinal bleeding .

Biochemical Analysis

Biochemical Properties

Colestilan is a cross-linked copolymer of 2-methylimidazole and epichlorohydrin . It works as an anion exchanger resin with affinity to phosphate, bile acid anions, and urate . It binds these anions in the gut and removes them from the enterohepatic circulation .

Cellular Effects

This compound significantly reduces serum phosphate levels, as well as LDL-cholesterol and uric acid levels . It has been shown to lower HbA1c in patients who had a baseline value ≥7.0%, as did sevelamer .

Molecular Mechanism

The molecular mechanism of this compound involves its function as an anion exchanger resin. It binds to phosphate, bile acid anions, and urate in the gut, preventing their absorption and thereby removing them from the enterohepatic circulation .

Temporal Effects in Laboratory Settings

In a 1-year prospective randomized study, this compound showed significant reductions from baseline in serum phosphorus levels, maintained for 1 year . It also reduced total cholesterol, oxidized LDL-C, HbA1c, and uric acid levels, and did not increase serum calcium levels .

Metabolic Pathways

This compound interacts with metabolic pathways related to phosphate, bile acid anions, and urate . It binds these anions in the gut, preventing their absorption and thereby removing them from the enterohepatic circulation .

Transport and Distribution

This compound is not absorbed after oral administration . It binds dietary phosphate within the gastrointestinal tract, thus preventing the absorption of the mineral .

Subcellular Localization

As this compound is not absorbed after oral administration, it does not have a subcellular localization within cells . Its primary site of action is within the gastrointestinal tract, where it binds to phosphate, bile acid anions, and urate .

properties

IUPAC Name

2-(chloromethyl)oxirane;2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.C3H5ClO/c1-4-5-2-3-6-4;4-1-3-2-5-3/h2-3H,1H3,(H,5,6);3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMLYXMVPJAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40914950
Record name 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95522-45-5
Record name Colestilan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95522-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colestilan chloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095522455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colestilan chloride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11634
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(Chloromethyl)oxirane--2-methyl-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40914950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colestilan
Reactant of Route 2
Colestilan
Reactant of Route 3
Colestilan
Reactant of Route 4
Reactant of Route 4
Colestilan
Reactant of Route 5
Reactant of Route 5
Colestilan
Reactant of Route 6
Reactant of Route 6
Colestilan

Q & A

Q1: How does colestilan work to lower serum phosphorus levels?

A1: this compound is an anion exchange resin that binds to phosphate in the intestines, preventing its absorption into the bloodstream. [] This leads to increased fecal excretion of phosphate and a subsequent decrease in serum phosphorus levels.

Q2: How effective is this compound compared to placebo in reducing serum phosphorus levels?

A2: Studies have shown that this compound significantly reduces serum phosphorus levels compared to placebo in patients with CKD 5D. [, ] For example, one study reported a mean reduction of -0.33 mmol/L with this compound compared to placebo at the end of a 4-week placebo-controlled withdrawal period. []

Q3: Is this compound as effective as other phosphate binders like sevelamer in controlling serum phosphorus?

A3: Research suggests that this compound provides similar long-term phosphorus reductions and responder rates to sevelamer in patients with CKD 5D. [] Both binders effectively reduce serum phosphorus levels and maintain these reductions for up to a year.

Q4: Does this compound affect serum calcium levels?

A4: Unlike calcium-based phosphate binders, this compound does not increase serum calcium levels. [, ] Studies have even shown that serum calcium levels remained stable in patients treated with this compound, while those treated with sevelamer experienced a slight increase. []

Q5: Does this compound offer benefits beyond phosphate binding?

A5: Yes, this compound exhibits additional beneficial effects, including:

  • Lipid-lowering effects: this compound binds bile acids in the intestine, promoting their excretion. [, ] This process leads to increased hepatic LDL-C receptor expression and decreased serum LDL-C levels, similar to statins. [, ]
  • Improved glycemic control: Studies have shown that this compound can improve glycemic control in patients with type 2 diabetes, potentially by increasing GLP-1 secretion. [, , ]
  • Uric acid reduction: this compound treatment has been associated with a decrease in plasma uric acid levels. []

Q6: What is the safety profile of this compound?

A6: this compound is generally well-tolerated. [, , ] The most common adverse events are gastrointestinal, including nausea, vomiting, and diarrhea. [, ]

Q7: Are there any concerns about metal ion or vitamin depletion with this compound?

A7: Unlike sevelamer hydrochloride, this compound does not adsorb metal ions like iron, cobalt, copper, or zinc. [] This difference in adsorption profiles may be important for managing anemia and malnutrition in CKD patients on dialysis. Both this compound and sevelamer hydrochloride show similar adsorption profiles for vitamins, exhibiting almost complete adsorption of vitamins C, K, and folic acid, weak adsorption of vitamin B6, and no adsorption of vitamin B12. []

Q8: What are some potential new applications for this compound being investigated?

A8: Research is exploring this compound's potential in:

  • Metabolic syndrome: Studies are investigating the impact of this compound on visceral fat mass and cytokine levels in patients with metabolic syndrome. []
  • Weight management: Early research suggests this compound may aid weight loss in certain populations, possibly due to its effects on bile acid metabolism and energy expenditure. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.